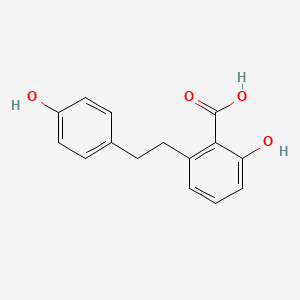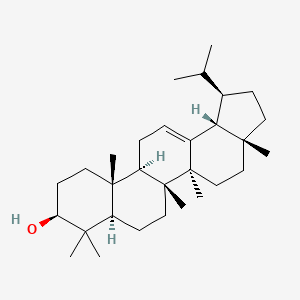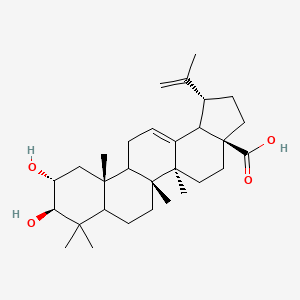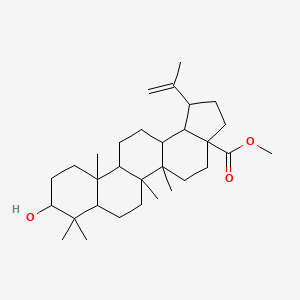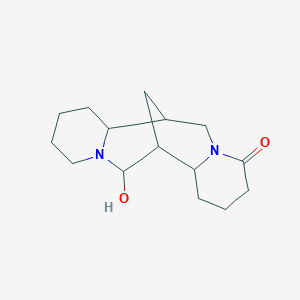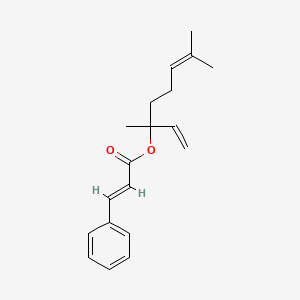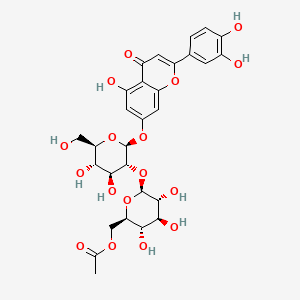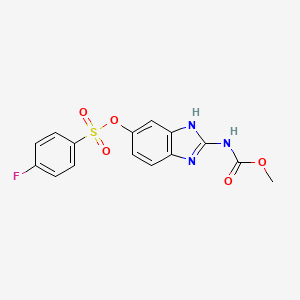
ルクセンバゾール
概要
説明
Luxabendazole is a benzimidazole carbamate anthelmintic agent. It has shown efficacy against a wide range of gastrointestinal nematodes, trematodes, and cestodes in animal studies . This compound is particularly noted for its broad-spectrum activity and potential use in treating various parasitic infections.
科学的研究の応用
Luxabendazole has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the synthesis and reactivity of benzimidazole derivatives.
Biology: Luxabendazole is employed in studies investigating the mechanisms of action of anthelmintic agents.
Medicine: It is being researched for its potential use in treating parasitic infections in humans and animals.
Industry: Luxabendazole is used in the development of veterinary pharmaceuticals and other related products
作用機序
ルクサベンゾールは、チューブリンのコルヒチン感受性部位に結合し、それが微小管に重合するのを阻害することで、その効果を発揮します。 この微小管形成の阻害は、寄生虫の腸細胞に退行性変化をもたらし、最終的に寄生虫の不動化と死をもたらします 。分子標的は寄生虫細胞の微小管であり、関与する経路はグルコースの取り込みとエネルギー産生の阻害に関連しています。
生化学分析
Biochemical Properties
Luxabendazole interacts with various biomolecules in its role as an anthelmintic agent. It has been observed to cause a decrease in free glucose and glycogen levels in muscle-stage Trichinella spiralis larvae . This suggests that Luxabendazole may interact with enzymes involved in glucose and glycogen metabolism. Additionally, Luxabendazole has been found to inhibit fumarate reductase activity , indicating its interaction with this enzyme.
Cellular Effects
Luxabendazole exerts effects on various types of cells and cellular processes. In muscle-stage Trichinella spiralis larvae, Luxabendazole treatment resulted in a decrease in free glucose and glycogen levels . This suggests that Luxabendazole influences cellular metabolism, particularly carbohydrate metabolism.
Molecular Mechanism
Luxabendazole exerts its effects at the molecular level through several mechanisms. One key mechanism is the inhibition of tubulin binding . Luxabendazole inhibits the binding of colchicine to tubulin, which is a competitive process with an inhibition constant (Ki) of 0.9×10−7 M . This suggests that Luxabendazole may exert its effects by disrupting microtubule dynamics.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Luxabendazole have been observed over time. For instance, in muscle-stage Trichinella spiralis larvae, the biochemical changes produced by Luxabendazole were observed after in vivo treatment . These changes included a decrease in free glucose and glycogen levels, slight in vitro inhibition of fumarate reductase activity, and inhibition of colchicine-tubulin binding .
Dosage Effects in Animal Models
The effects of Luxabendazole vary with different dosages in animal models. For instance, in sheep, the elimination of Luxabendazole was slow, with a mean half-life of 8.72 hours . The steady-state volume of distribution and distribution volume during the elimination phase were 3.18 and 3.10 L/kg, respectively .
Metabolic Pathways
Luxabendazole is involved in various metabolic pathways. It has been observed to decrease free glucose and glycogen levels in muscle-stage Trichinella spiralis larvae , suggesting that it may interact with enzymes involved in glucose and glycogen metabolism.
Transport and Distribution
Luxabendazole is transported and distributed within cells and tissues. In sheep, Luxabendazole was found to be moderately absorbed from the gastrointestinal tract, widely distributed into extravascular compartments, and cleared slowly .
準備方法
Luxabendazole is synthesized through the reaction of benzimidazole compounds. . The industrial production methods may vary, but they generally involve the following steps:
Formation of Benzimidazole Ring: This is typically achieved by the condensation of o-phenylenediamine with carboxylic acids or their derivatives.
Functionalization: Introduction of the carbamate group and other functional groups to enhance its biological activity.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain luxabendazole in its pure form.
化学反応の分析
ルクサベンゾールは、次のような様々な種類の化学反応を起こします。
酸化: この反応は、様々な酸化された誘導体の形成につながることがあり、それらは異なる生物活性を有する可能性があります。
還元: 還元反応は官能基を修飾することができ、化合物の有効性を潜在的に変化させる可能性があります。
置換: ルクサベンゾールは置換反応を起こすことができ、その際に1つの官能基が別の官能基に置換され、新しい誘導体の形成につながります。これらの反応で使用される一般的な試薬や条件には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、置換反応を促進する様々な触媒などがあります。これらの反応から生成される主要な生成物は、使用される特定の条件や試薬によって異なります。
4. 科学研究への応用
ルクサベンゾールは、幅広い科学研究への応用を有しています。
化学: ベンゾイミダゾール誘導体の合成と反応性を研究するためのモデル化合物として使用されています。
生物学: ルクサベンゾールは、駆虫薬の作用機序を調査する研究で使用されています。
医学: ヒトと動物の寄生虫感染症の治療における潜在的な用途について研究されています。
類似化合物との比較
ルクサベンゾールは、アルベンダゾール、メベンダゾール、フェンベンダゾール、フルベンダゾールなどの化合物を含む、ベンゾイミダゾール系駆虫薬ファミリーに属しています 。これらの化合物と比較して、ルクサベンゾールは同様の有効性を示していますが、薬物動態や活性スペクトルが異なる場合があります。例えば:
アルベンダゾール: 同様の広域スペクトル活性を持つが、薬物動態が異なる。
メベンダゾール: より狭い範囲の寄生虫に対して効果的です。
フェンベンダゾール: 獣医学で、同様の作用機序を持つ。
フルベンダゾール: 主に家禽と豚において、駆虫作用のために使用される。
ルクサベンゾールの独自性は、特定の官能基とその配置にあり、それらが独自の薬理学的プロファイルを形成するのに貢献しています。
特性
IUPAC Name |
[2-(methoxycarbonylamino)-3H-benzimidazol-5-yl] 4-fluorobenzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12FN3O5S/c1-23-15(20)19-14-17-12-7-4-10(8-13(12)18-14)24-25(21,22)11-5-2-9(16)3-6-11/h2-8H,1H3,(H2,17,18,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVIDWFUBDDXAJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=NC2=C(N1)C=C(C=C2)OS(=O)(=O)C3=CC=C(C=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12FN3O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00238189 | |
| Record name | Luxabendazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00238189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
365.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90509-02-7 | |
| Record name | Luxabendazole [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090509027 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Luxabendazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00238189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | LUXABENDAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/34S1S00GV3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


